Bgj-398;nvp-bgj398

FGFR Selectivity Kinase Assay

Avoid experimental failure from off-target kinase effects or incorrect inhibitor selection. BGJ-398 (NVP-BGJ398, Infigratinib) is a validated, ATP-competitive FGFR inhibitor with clinical approval in FGFR2-altered cholangiocarcinoma (ORR 23.1%). - Potent FGFR1/2/3 inhibition (IC50 0.9-1.4 nM), >40-fold selective vs. FGFR4/VEGFR2 - Orally bioavailable, brain-penetrant (brain/plasma AUC ratio 0.682) for CNS metastasis models - Essential control for acquired resistance studies (FGFR2 V565M, N549K gatekeeper mutations)

Molecular Formula C26H31Cl2N7O3
Molecular Weight 560.5 g/mol
Cat. No. B14799148
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBgj-398;nvp-bgj398
Molecular FormulaC26H31Cl2N7O3
Molecular Weight560.5 g/mol
Structural Identifiers
SMILESCCN1CCN(CC1)C2=CC=C(C=C2)NC3=CC(=NC=N3)NC(=O)N(C)C4=C(C(=CC(=C4Cl)OC)OC)Cl
InChIInChI=1S/C26H31Cl2N7O3/c1-5-34-10-12-35(13-11-34)18-8-6-17(7-9-18)31-21-15-22(30-16-29-21)32-26(36)33(2)25-23(27)19(37-3)14-20(38-4)24(25)28/h6-9,14-16H,5,10-13H2,1-4H3,(H2,29,30,31,32,36)
InChIKeyKALOVIRFCJVVNY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

BGJ-398 (Infigratinib): Pan-FGFR Inhibitor


BGJ-398 (NVP-BGJ398, Infigratinib) is a small-molecule, ATP-competitive, reversible inhibitor of the fibroblast growth factor receptor (FGFR) tyrosine kinase family. It is characterized as a potent and selective inhibitor of FGFR1, FGFR2, and FGFR3, with significantly reduced activity against FGFR4 and VEGFR2 [1]. The compound is clinically approved for the treatment of adult patients with previously treated, unresectable locally advanced or metastatic cholangiocarcinoma harboring an FGFR2 fusion or rearrangement [2]. Infigratinib demonstrates oral bioavailability and has been extensively studied in various FGFR-driven solid tumor models [3].

1
Isoform-selective FGFR1–3 inhibition study fit
2
Cell-based target engagement assay context
3
Oral in vivo applicability with preclinical PK support

Why BGJ-398 Is Not Interchangeable


Infigratinib (BGJ-398) belongs to a class of FGFR inhibitors that, despite a shared target, exhibit critical differences in kinase selectivity, potency against specific FGFR isoforms and mutants, and clinical efficacy. Substituting one FGFR inhibitor for another without rigorous validation can lead to experimental failure or misleading results [1]. For instance, the degree of FGFR4 inhibition varies widely across the class, impacting on-target toxicity profiles [2]. Furthermore, the emergence of resistance mutations to one inhibitor, such as the FGFR2 V565M gatekeeper mutation, does not confer universal cross-resistance to all agents, with irreversible inhibitors like futibatinib often retaining activity [3]. Therefore, the specific pharmacological profile of BGJ-398 dictates its optimal use in research and necessitates careful comparator selection.

Class FGFR4 inhibition varies across pan-FGFR inhibitors; isoform selectivity context may shift interpretation.
Mutation Gatekeeper mutations (e.g., V565M) do not confer universal resistance; covalent inhibitor profile may differ.
Comparator Selectivity and endpoint profile may not transfer directly; compound-specific validation required.

BGJ-398 vs. Key FGFR Inhibitor Comparators


Biochemical Selectivity for FGFR1–3 Over FGFR4 and VEGFR2

Infigratinib (BGJ-398) demonstrates a high degree of selectivity for FGFR1–3 compared to FGFR4 and the closely related kinase VEGFR2 (KDR). In cell-free assays, the compound is >40-fold selective for FGFR1, FGFR2, and FGFR3 over both FGFR4 (IC50 = 60 nM) and VEGFR2 (IC50 = 180 nM) [1]. This contrasts with pan-FGFR inhibitors like erdafitinib, which potently inhibit FGFR4 (IC50 = 5.7 nM) [2]. Sparing FGFR4 and VEGFR2 may reduce off-target effects, such as hyperphosphatemia, a common dose-limiting toxicity of pan-FGFR inhibition [3].

Selectivity
Head-to-head
>40-fold selective for FGFR1-3 vs FGFR4 and VEGFR2
Isoform-selectivity assay context
Cell-free kinase assays; erdafitinib shows FGFR4 IC50 5.7 nM
FGFR Selectivity Kinase Assay VEGFR2

Cellular Potency in FGFR1–3 Dependent Proliferation

Infigratinib potently inhibits the proliferation of Ba/F3 cells engineered to be dependent on FGFR1, FGFR2, or FGFR3. Reported IC50 values are in the low nanomolar range, comparable to its biochemical potency . Cross-study comparison with pemigatinib (INCB054828) shows that both compounds are highly effective in this model system, confirming robust cellular target engagement [1]. This data validates the translation of its potent biochemical profile into a functional cellular context.

Cellular potency
Reported
Low nM range (comparable to pemigatinib) in FGFR-dependent Ba/F3 cells
Supports cellular target engagement review
Engineered Ba/F3 models; cross-study comparable
Ba/F3 Cell Proliferation FGFR IC50

Gatekeeper Mutation Susceptibility Compared to Covalent Inhibitors

A critical limitation of ATP-competitive, reversible FGFR inhibitors like BGJ-398 and AZD4547 is their susceptibility to acquired resistance via gatekeeper mutations in the kinase domain [1]. Specifically, the FGFR2 V565M mutation confers high-level resistance to BGJ-398 [2]. In contrast, the irreversible covalent inhibitor futibatinib (TAS-120) retains potent activity against a panel of FGFR2 kinase domain mutations, including the V565M gatekeeper [3]. This distinction is fundamental for researchers modeling resistance or seeking compounds for tumors with known secondary FGFR mutations.

Gatekeeper
Class-level
Resistant to FGFR2 V565M; covalent inhibitors active
Supports resistance model context
Reversible ATP-competitive class attribute
Drug Resistance Gatekeeper Mutation FGFR2 V565M

Clinical Validation in FGFR2-Fusion Cholangiocarcinoma

In a pivotal Phase 2 clinical trial (NCT02150967) of 108 previously treated patients with advanced cholangiocarcinoma harboring FGFR2 fusions or rearrangements, infigratinib (BGJ-398) demonstrated an objective response rate (ORR) of 23.1% and a median progression-free survival (PFS) of 7.3 months [1]. This represents a clinically meaningful benchmark against the natural history of the disease and is comparable to other FGFR inhibitors approved in this indication, such as pemigatinib (ORR 35.5% in a similar trial) [2]. This established clinical efficacy profile differentiates BGJ-398 from earlier-generation, less selective inhibitors that failed to demonstrate robust single-agent activity.

Clinical endpoint
Reported
ORR 23.1%, PFS 7.3 months in Phase 2 (FGFR2-fusion cholangiocarcinoma)
Reported clinical endpoint context
Cross-trial comparison; model-specific review
Cholangiocarcinoma Clinical Trial Phase 2 ORR PFS

Pharmacokinetics and Brain Penetration Profile

Preclinical pharmacokinetic studies in rats indicate that infigratinib has a high volume of distribution (26 L/kg), suggesting extensive tissue penetration [1]. Notably, it demonstrates brain-to-plasma concentration ratios (based on AUC0-inf) of 0.682, indicating meaningful central nervous system (CNS) exposure [2]. Oral bioavailability was determined to be 32% in one study [3]. While direct comparative PK data for other FGFR inhibitors is not always published in the same format, the specific CNS penetration metric for BGJ-398 is a key differentiating factor for researchers evaluating FGFR inhibitors for potential activity in brain metastases or primary CNS tumors.

Brain penetration
Data to verify
Brain/plasma AUC ratio 0.682 in rats
Supports CNS exposure review
Preclinical PK, oral dose; limited comparator data
Pharmacokinetics Brain Penetration Volume of Distribution Oral Bioavailability

BGJ-398 Research and Translational Applications


FGFR1–3 Dependent Cell Proliferation and Signaling

Given its potent inhibition of FGFR1–3 (IC50s 0.9-1.4 nM) and >40-fold selectivity over FGFR4 and VEGFR2, BGJ-398 is the ideal tool compound for interrogating FGFR1–3 signaling pathways in cell lines with defined FGFR alterations (amplifications, mutations, or fusions) while minimizing confounding effects from other kinases [1]. This is validated by its low nanomolar activity in FGFR-dependent Ba/F3 cell models .

Modeling FGFR2 Fusion-Positive Cholangiocarcinoma

BGJ-398 has robust clinical validation in FGFR2-altered cholangiocarcinoma, with a confirmed ORR of 23.1% and PFS of 7.3 months [1]. Its use in preclinical models (e.g., patient-derived xenografts, cell lines) of FGFR2 fusion-positive intrahepatic cholangiocarcinoma provides a direct translational link to human clinical data, making it a benchmark compound for evaluating novel combination therapies or next-generation inhibitors .

FGFR-Driven Cancer Resistance Mechanisms

As a reversible, ATP-competitive inhibitor, BGJ-398 is a key reagent for modeling acquired resistance to first-generation FGFR inhibitors. Its well-characterized susceptibility to secondary FGFR kinase domain mutations, such as the FGFR2 V565M and N549K gatekeeper mutations, makes it an essential control for studies aimed at understanding and overcoming therapeutic resistance [1].

FGFR Inhibition for CNS Malignancies and Brain Metastasis

Preclinical data showing a brain-to-plasma AUC ratio of 0.682 in rats suggests that BGJ-398 can penetrate the blood-brain barrier [1]. This specific property distinguishes it from many other kinase inhibitors and supports its use in investigational studies targeting primary brain tumors or metastatic lesions in the CNS that are driven by FGFR alterations.

Application
Selection Property
Validation Focus
FGFR1-3 signaling pathway studies
Isoform selectivity review
Cell-based target engagement assays
FGFR2-fusion cholangiocarcinoma models
Reported trial endpoint context
Model-to-trial endpoint correlation review
Acquired resistance modeling
Reversible ATP-competitive binding profile
Gatekeeper mutation resistance context
CNS tumor model studies
Preclinical CNS exposure profile
Brain-to-plasma distribution review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
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